2-(3,4-dimethoxyphenyl)-N-(6-(N-isopropylsulfamoyl)benzo[d]thiazol-2-yl)acetamide
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Overview
Description
2-(3,4-dimethoxyphenyl)-N-(6-(N-isopropylsulfamoyl)benzo[d]thiazol-2-yl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of aromatic rings, a sulfonamide group, and an acetamide moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethoxyphenyl)-N-(6-(N-isopropylsulfamoyl)benzo[d]thiazol-2-yl)acetamide typically involves multiple steps:
Formation of the Benzo[d]thiazole Core: The initial step often involves the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative to form the benzo[d]thiazole core.
Introduction of the Sulfonamide Group: The next step involves the sulfonation of the benzo[d]thiazole core using isopropylsulfonyl chloride in the presence of a base such as triethylamine.
Coupling with 3,4-Dimethoxyphenylacetic Acid: The final step involves the coupling of the sulfonated benzo[d]thiazole with 3,4-dimethoxyphenylacetic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Electrophilic substitution reactions typically use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of amines and other reduced derivatives.
Substitution: Formation of halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, 2-(3,4-dimethoxyphenyl)-N-(6-(N-isopropylsulfamoyl)benzo[d]thiazol-2-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. Its structural features suggest it may interact with specific biological targets, making it a candidate for drug development.
Medicine
In medicine, preliminary studies indicate that this compound may have therapeutic potential, particularly in the treatment of certain diseases where sulfonamide and benzo[d]thiazole derivatives have shown efficacy.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-(6-(N-isopropylsulfamoyl)benzo[d]thiazol-2-yl)acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its sulfonamide and benzo[d]thiazole moieties. These interactions may modulate biological pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
2-(3,4-dimethoxyphenyl)-N-(benzo[d]thiazol-2-yl)acetamide: Lacks the sulfonamide group, which may reduce its biological activity.
2-(3,4-dimethoxyphenyl)-N-(6-(methylsulfamoyl)benzo[d]thiazol-2-yl)acetamide: Contains a methylsulfamoyl group instead of an isopropylsulfamoyl group, which may alter its pharmacokinetic properties.
Uniqueness
The presence of the isopropylsulfamoyl group in 2-(3,4-dimethoxyphenyl)-N-(6-(N-isopropylsulfamoyl)benzo[d]thiazol-2-yl)acetamide distinguishes it from similar compounds, potentially enhancing its biological activity and making it a more promising candidate for further research and development.
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[6-(propan-2-ylsulfamoyl)-1,3-benzothiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5S2/c1-12(2)23-30(25,26)14-6-7-15-18(11-14)29-20(21-15)22-19(24)10-13-5-8-16(27-3)17(9-13)28-4/h5-9,11-12,23H,10H2,1-4H3,(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGWSHFAIOHBZPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)CC3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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